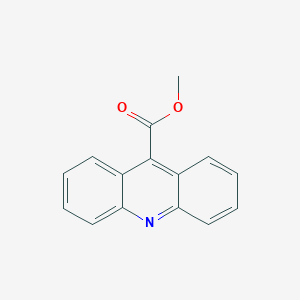

Methyl-9-Acridincarboxylat

Übersicht

Beschreibung

Methyl 9-acridinecarboxylate, also known as Methyl 9-acridinecarboxylate, is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 9-acridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9-acridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

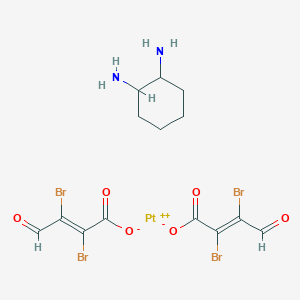

Methyl-9-Acridincarboxylat-Derivate wurden ausgiebig auf ihr Potenzial als Antikrebsmittel untersucht. Diese Verbindungen zeigen eine hohe zytotoxische Aktivität und sind dafür bekannt, DNA zu intercalieren, was den Replikationsprozess in Krebszellen stören kann. So haben beispielsweise Acridin-Platin(Pt)-Komplexe eine Spezifität für die Zielansteuerung bestimmter DNA-Sequenzen gezeigt, was zur Entwicklung gezielterer Krebstherapien führen könnte .

Photodynamische Therapie

Aufgrund ihrer Fähigkeit, Licht zu absorbieren und reaktive Sauerstoffspezies zu erzeugen, werden einige Acridin-Derivate in der photodynamischen Therapie (PDT) untersucht. Dieser Behandlungsansatz verwendet lichtaktivierte Verbindungen, um Krebszellen abzutöten, und die Struktur von this compound macht es zu einem Kandidaten für solche Anwendungen .

Biomedizinische Bildgebung

Die Fluoreszenzeigenschaften von Acridinverbindungen machen sie für den Einsatz in der biomedizinischen Bildgebung geeignet. This compound kann verwendet werden, um Biomoleküle oder Zellen zu markieren, so dass Forscher biologische Prozesse in Echtzeit mit hoher Spezifität und Sensitivität verfolgen können .

Antimikrobielle Mittel

Die Forschung hat gezeigt, dass Acridin-Derivate als wirksame antimikrobielle Mittel dienen können. Ihre Fähigkeit, an Nukleinsäuren zu binden, stellt einen Mechanismus dar, um die bakterielle und virale Replikation zu stören, was zu neuen Behandlungen für Infektionskrankheiten führen könnte .

Chemische Synthese

In der synthetischen Chemie wird this compound als Baustein für die Synthese komplexer Moleküle verwendet. Seine reaktive Carboxylatgruppe ermöglicht verschiedene chemische Modifikationen, was es zu einem vielseitigen Reagenz bei der Herstellung neuer Verbindungen macht .

Molekularsonden

Acridin-Derivate werden als Molekularsonden in verschiedenen biochemischen Assays eingesetzt. Ihre planare Struktur ermöglicht es ihnen, sich zwischen DNA-Basen zu intercalieren, was bei der Untersuchung von DNA-Protein-Wechselwirkungen und anderen nukleinsäurebedingten Prozessen nützlich sein kann .

Safety and Hazards

Zukünftige Richtungen

The future directions of Methyl 9-acridinecarboxylate research are promising. Acridine derivatives, including Methyl 9-acridinecarboxylate, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

Wirkmechanismus

Target of Action

Methyl 9-acridinecarboxylate, also known as Methyl acridine-9-carboxylate, is a derivative of acridine . Acridine derivatives are known for their high cytotoxic activity and are being extensively researched as potential anti-cancer drugs . The primary targets of these compounds are often DNA and specific proteins involved in cell proliferation .

Mode of Action

It is known that acridine derivatives, in general, can intercalate into dna, disrupting its structure and function . This can lead to the inhibition of DNA replication and transcription, ultimately leading to cell death . Some acridine derivatives also have a DNA-methylating moiety, which can further modify the DNA and disrupt its function .

Biochemical Pathways

The biochemical pathways affected by Methyl 9-acridinecarboxylate are likely to be those involved in DNA replication and transcription, given its potential to intercalate into DNA . This can affect the cell cycle and lead to apoptosis, or programmed cell death . The exact pathways and their downstream effects would depend on the specific cells and tissues involved.

Result of Action

The result of Methyl 9-acridinecarboxylate’s action would be the inhibition of cell proliferation, leading to cell death . This is due to its potential to disrupt DNA structure and function, inhibiting DNA replication and transcription . Therefore, it could potentially be used as an anti-cancer agent.

Biochemische Analyse

Biochemical Properties

Methyl 9-acridinecarboxylate is a solid substance that is soluble in chloroform Acridine derivatives have been found to demonstrate exceptional redox properties in their excited state .

Cellular Effects

These compounds have been observed to increase neurite outgrowth of dopaminergic neurons independent of dopamine uptake into these neurons .

Molecular Mechanism

Acridine derivatives are known to intercalate into double-stranded DNA, which can impact biological processes involving DNA and related enzymes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in dry conditions at room temperature .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Methyl 9-acridinecarboxylate in animal models. Related compounds like 9-methyl-β-carboline have shown restorative effects in animal models of Parkinson’s disease .

Metabolic Pathways

Acridine derivatives are known to be involved in various metabolic processes .

Transport and Distribution

It is soluble in chloroform, suggesting it may be able to pass through lipid membranes .

Subcellular Localization

Related compounds like 9-methyl-β-carboline have been observed to show both nuclear and cytoplasmic localization .

Eigenschaften

IUPAC Name |

methyl acridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWHWYBRRVQFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199324 | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5132-81-0 | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5132-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005132810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

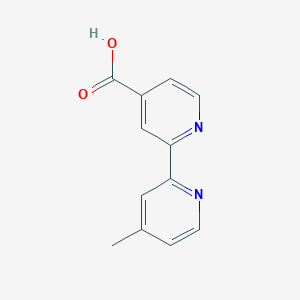

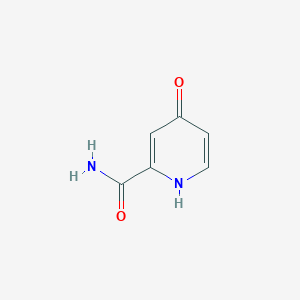

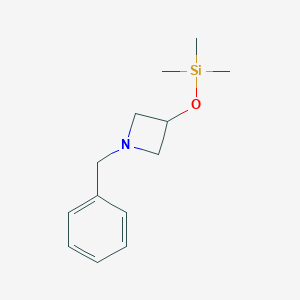

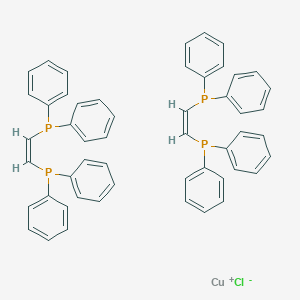

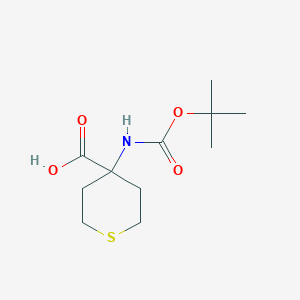

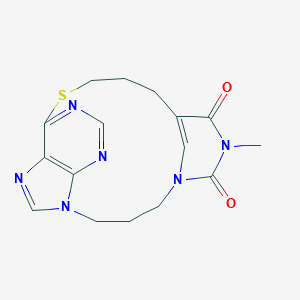

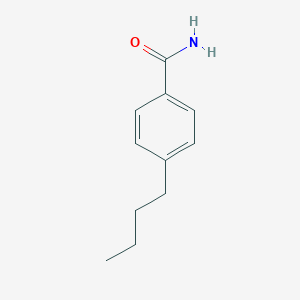

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)

![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)